molecular formula C11H9NO3 B13916971 1-Acetyl-1H-indole-5-carboxylic acid CAS No. 739365-22-1

1-Acetyl-1H-indole-5-carboxylic acid

Cat. No.: B13916971
CAS No.: 739365-22-1
M. Wt: 203.19 g/mol
InChI Key: WLLNUDUJVHFBFR-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry . This compound features an indole ring system, which is a fused ring structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes typically include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the large-scale synthesis of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

1-Acetyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

Uniqueness

This compound is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

739365-22-1

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-acetylindole-5-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-6H,1H3,(H,14,15)

InChI Key

WLLNUDUJVHFBFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

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